7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride
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Overview
Description
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride is a compound belonging to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
The synthesis of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride involves several steps. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide high efficiency and yield .
Chemical Reactions Analysis
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride can be compared with other similar compounds such as:
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
- 5-Methyl-7-trifluoromethylpyrazolo[1,5-A]pyrimidine-2-amine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClF3N4 |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7F3N4.ClH/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7;/h2-3H,12H2,1H3;1H |
InChI Key |
CVBASGMRSLHBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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